BR103

Content Navigation

CAS Number

Product Name

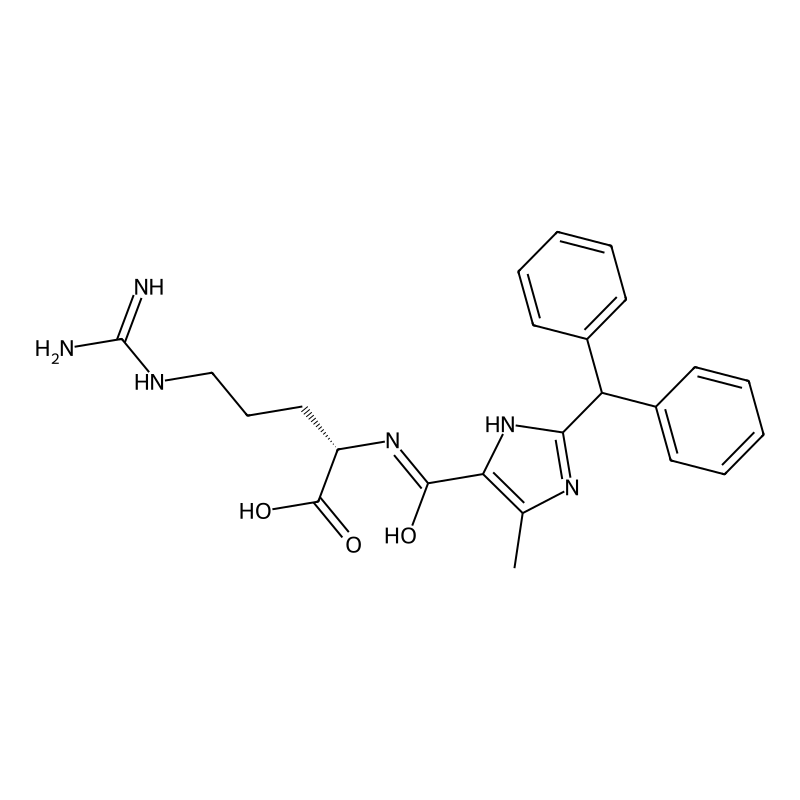

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

BR103 is a highly potent, selective, and metabolically stable small-molecule agonist of the complement C3a receptor (C3aR). Structurally characterized by an imidazole heterocycle that enforces an agonist-active conformation, BR103 achieves an EC50 of approximately 15–22 nM, overcoming the inherent instability of peptide-based complement modulators [1]. For procurement and material selection, BR103 serves as an essential, highly processable chemical tool for establishing reliable in vivo models of acute inflammation, mast cell activation, and innate immunity, offering a robust alternative to recombinant proteins that suffer from rapid enzymatic degradation.

Research Fit

Substituting BR103 with recombinant human C3a or generic peptide-based agonists severely compromises in vivo experimental integrity. Native C3a is a 77-amino acid peptide that is rapidly cleaved by circulating carboxypeptidases within minutes, removing its C-terminal arginine to form the inactive C3a-desArg metabolite [1]. This rapid clearance makes native C3a practically useless for sustained in vivo inflammatory modeling. BR103, as a rationally designed small molecule lacking these vulnerable peptide linkages, resists both carboxypeptidase cleavage and cytochrome P450-mediated phase I metabolism[1]. Procuring BR103 ensures extended plasma stability and reliable dose-dependent pharmacokinetics, which are impossible to achieve with endogenous peptide substitutes.

Substitution Risk

Plasma Stability vs. Native C3a

In comparative stability assays, native recombinant C3a degrades within minutes upon exposure to rat plasma due to rapid cleavage by carboxypeptidases [1]. In direct contrast, BR103 remains structurally intact and undegraded over extended incubation periods in both rat plasma and rat liver microsomes [1]. This profound difference in metabolic half-life dictates the procurement of BR103 for any in vivo application requiring sustained C3aR activation.

| Evidence Dimension | Plasma half-life and degradation rate |

| Target Compound Data | Remains intact for >4 hours in plasma and liver microsomes |

| Comparator Or Baseline | Native C3a peptide: Degrades within minutes to inactive C3a-desArg |

| Quantified Difference | Complete resistance to carboxypeptidase cleavage vs. rapid degradation (<10 minutes) |

| Conditions | In vitro exposure to rat plasma and rat liver microsomes |

Procuring BR103 eliminates the rapid in vivo clearance associated with peptide agonists, enabling reliable and reproducible animal modeling of C3aR-mediated inflammation.

Potency Gain via Imidazole Switch

The specific molecular architecture of BR103—featuring an imidazole heterocycle rather than a thiazole ring—acts as a critical conformational switch that dramatically enhances target engagement [1]. When compared to its direct thiazole-based structural analog (Compound 2), BR103 demonstrates a full log unit (10-fold) increase in agonist potency [1]. In human monocyte-derived macrophages, BR103 stimulates intracellular calcium release with an EC50 of 15–22 nM, achieving potency comparable to the endogenous human C3a peptide itself [1].

| Evidence Dimension | Agonist potency (EC50 for intracellular calcium release) |

| Target Compound Data | BR103 (imidazole core): EC50 of ~15–22 nM |

| Comparator Or Baseline | Thiazole-based analog (Compound 2): 10-fold higher EC50 (lower potency) |

| Quantified Difference | 1 log unit (10-fold) enhancement in potency |

| Conditions | Calcium mobilization assay in human monocyte-derived macrophages (HMDM) |

The 10-fold higher potency ensures that buyers achieve robust receptor activation at lower dosing concentrations, reducing off-target risks and conserving material.

C3aR Selectivity Over C5aR

A critical procurement requirement for complement system modulators is the avoidance of cross-reactivity with the closely related C5a receptor (C5aR), which drives distinct immunological pathways. BR103 exhibits absolute functional selectivity for C3aR [1]. In competitive binding and functional assays, BR103 effectively induces calcium mobilization and ERK1/2 phosphorylation in C3aR-expressing cells but shows zero binding affinity or functional activity at C5aR [1].

| Evidence Dimension | Receptor selectivity (C3aR vs. C5aR) |

| Target Compound Data | High affinity and activation at C3aR (EC50 ~20 nM) |

| Comparator Or Baseline | C5aR (Off-target baseline): No detectable binding or activation |

| Quantified Difference | >1000-fold functional selectivity window |

| Conditions | Competitive radioligand binding and calcium mobilization assays in human macrophages |

Procuring a strictly selective agonist prevents confounding experimental data caused by simultaneous C5aR activation, ensuring precise mapping of C3aR-specific pathways.

In Vivo Efficacy in Edema Models

Unlike native peptides that fail to sustain localized responses, BR103 successfully drives acute inflammatory edema in vivo[1]. A single intraplantar injection of BR103 (350 µg) in rats induces localized paw swelling that peaks at 0.5 hours and resolves by 24 hours, accompanied by mast cell degranulation, histamine release, and upregulation of pro-inflammatory genes [1]. This establishes BR103 as a highly processable, reliable chemical tool for standardized in vivo inflammatory assays.

| Evidence Dimension | In vivo inflammatory response duration |

| Target Compound Data | Induces robust localized edema peaking at 0.5 h and resolving at 24 h |

| Comparator Or Baseline | Native C3a: Fails to produce sustained in vivo edema due to rapid clearance |

| Quantified Difference | Sustained 24-hour localized response vs. transient/absent response |

| Conditions | Single intraplantar injection (350 µg) in Wistar rats |

Buyers requiring a reliable chemical inducer for C3aR-dependent innate immune models can depend on BR103 to produce reproducible, quantifiable in vivo inflammation.

In Vivo Inflammation Modeling

Because BR103 resists carboxypeptidase degradation, it is the premier choice for establishing acute inflammatory paw edema models in rodents [1]. Researchers studying mast cell activation, localized leukocyte recruitment, and pro-cytokine expression should procure BR103 instead of native C3a to ensure sustained receptor activation and reproducible disease modeling.

C3aR Antagonist Profiling

BR103 serves as the ideal stable agonist baseline for screening and validating new C3aR antagonists, such as thiophene-based compounds[2] or BR111 [1]. Its 15–22 nM potency and predictable pharmacokinetic profile allow for precise calculation of antagonist IC50 values and in vivo competitive binding efficacy, without the confounding variable of rapid agonist degradation.

C3aR vs. C5aR Pathway Separation

Due to its absolute selectivity for C3aR over C5aR, BR103 is critical for in vitro assays aimed at isolating C3aR-specific cellular responses in human macrophages and mast cells [1]. It is the preferred procurement choice when cross-talk with other anaphylatoxin receptors would invalidate experimental results.

Application Fit Matrix

References

- [1] Lohman RJ, et al. Exploiting a novel conformational switch to control innate immunity mediated by complement protein C3a. Nat Commun. 2017 Aug 24;8(1):351.

- [2] Rowley JA, et al. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity. J Med Chem. 2020 Jan 23;63(2):529-541.

Purity

Exact Mass

Appearance

Storage

Explore Compound Types